methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions
Indole Derivative Synthesis: The indole derivative can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18FN3O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18FN3O3S/c1-9(2)15-14(17(24)25-4)20-18(26-15)21-16(23)13-8-10-7-11(19)5-6-12(10)22(13)3/h5-9H,1-4H3,(H,20,21,23) |
InChI Key |
AEGMTNLSAQJJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F)C(=O)OC |
Origin of Product |
United States |
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